7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
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Overview
Description
The compound 7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride is a synthetic derivative of quinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. It is commonly used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from the preparation of the quinoline core. The key steps include:
Cyclization: Formation of the quinoline core through cyclization reactions.
Functionalization: Introduction of functional groups such as the cyano, fluoro, and carboxylic acid groups.
Pyrrolo[3,4-b][1,4]oxazine Ring Formation: Construction of the pyrrolo[3,4-b][1,4]oxazine ring system through intramolecular cyclization.
Final Coupling: Coupling of the pyrrolo[3,4-b][1,4]oxazine ring with the quinoline core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification: Purification steps such as crystallization and chromatography to isolate the final product.
Quality Control: Rigorous quality control measures to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Oxidation of the quinoline core to introduce functional groups.
Reduction: Reduction reactions to modify the oxidation state of specific atoms.
Substitution: Nucleophilic and electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound with modified functional groups, enhancing its antibacterial properties.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinolone derivatives and their reactivity.
Biology: Investigated for its antibacterial activity and mechanism of action against various bacterial strains.
Medicine: Used in the development of new antibiotics and treatment of bacterial infections.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets include the DNA gyrase and topoisomerase IV enzymes, and the pathways involved are related to DNA replication and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
The compound 7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride is unique due to its specific structural features, such as the pyrrolo[3,4-b][1,4]oxazine ring system, which enhances its antibacterial activity and spectrum. This structural uniqueness contributes to its effectiveness against resistant bacterial strains.
Properties
Molecular Formula |
C20H20ClFN4O4 |
---|---|
Molecular Weight |
434.8 g/mol |
IUPAC Name |
7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16+;/m0./s1 |
InChI Key |
CQMSQUOHWYYEKM-IDVLALEDSA-N |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@@H](C4)OCCN5)F)C(=O)O.Cl |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl |
Origin of Product |
United States |
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